molecular formula C10H11N3O B1339244 5-(benzyloxy)-1H-pyrazol-3-amine CAS No. 1000896-40-1

5-(benzyloxy)-1H-pyrazol-3-amine

Cat. No. B1339244
M. Wt: 189.21 g/mol
InChI Key: DPMPAHAAODHNKV-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-pyrazol-3-amine, commonly known as 5-Bz-pyrazolamine, is an organic compound that is used in a variety of scientific research applications due to its unique chemical properties. 5-Bz-pyrazolamine is a heterocyclic amine, meaning it contains both a carbon atom and an oxygen atom, as well as nitrogen and hydrogen atoms. It is a white, crystalline solid that has a melting point of 158-160°C. 5-Bz-pyrazolamine has a variety of uses, from laboratory experiments to pharmaceutical applications.

Scientific Research Applications

Multicomponent Domino Reactions

Study : Jiang et al. (2014) reported new multicomponent domino reactions of arylglyoxals with pyrazol-5-amines, offering selective access to pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This research highlights the versatile use of pyrazol-5-amines in creating novel heterocycles (Jiang et al., 2014).

Synthesis of Pyrazolo Pyrimidines

Study : Xu Li-feng (2011) focused on synthesizing and characterizing new 6-arylsubstituted pyrazolo [1,5-a] pyrimidine derivatives, which have shown significant biological activities in medicine. This study underscores the role of pyrazolo derivatives in medicinal chemistry (Xu Li-feng, 2011).

Antimicrobial Activities

Study : Idrees et al. (2019) conducted research on the synthesis of novel 6-aminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, exhibiting promising antimicrobial activities. This demonstrates the potential of pyrazole derivatives in developing new antimicrobial agents (Idrees et al., 2019).

C-H Amination Reactions

Study : Wu et al. (2014) described an intermolecular C-H amination of 1-aryl-1H-pyrazol-5(4H)-ones, a process that demonstrates the chemical versatility of pyrazole derivatives in organic synthesis (Wu et al., 2014).

Cancer Cell Growth Inhibition

Study : Zhang et al. (2008) synthesized novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and evaluated their effects in inhibiting the growth of A549 lung cancer cells. This study highlights the potential therapeutic applications of pyrazole derivatives (Zhang et al., 2008).

properties

IUPAC Name

3-phenylmethoxy-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9-6-10(13-12-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMPAHAAODHNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NNC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569836
Record name 3-(Benzyloxy)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(benzyloxy)-1H-pyrazol-3-amine

CAS RN

1000896-40-1
Record name 3-(Benzyloxy)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Benzyloxy)-1H-pyrazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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